Cas no 1216694-04-0 (4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride)
![4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride structure](https://www.kuujia.com/scimg/cas/1216694-04-0x500.png)
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide:hydrochloride
- 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride
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- Inchi: 1S/C21H19FN4O2S.ClH/c22-17-2-1-3-18-19(17)24-21(29-18)26(9-8-25-10-12-28-13-11-25)20(27)16-6-4-15(14-23)5-7-16;/h1-7H,8-13H2;1H
- InChI Key: BYPFNPNXXVEXSH-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=C(F)C=CC=C2S1)CCN1CCOCC1)(=O)C1=CC=C(C#N)C=C1.[H]Cl
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2756-0538-5μmol |
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride |
1216694-04-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2756-0538-2mg |
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride |
1216694-04-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2756-0538-3mg |
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride |
1216694-04-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2756-0538-75mg |
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride |
1216694-04-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2756-0538-5mg |
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride |
1216694-04-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2756-0538-25mg |
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride |
1216694-04-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2756-0538-10μmol |
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride |
1216694-04-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2756-0538-40mg |
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride |
1216694-04-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2756-0538-50mg |
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride |
1216694-04-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2756-0538-100mg |
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride |
1216694-04-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride Related Literature
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
Additional information on 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride
Introduction to 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride (CAS No. 1216694-04-0)
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride, a compound with the CAS number 1216694-04-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structure of this molecule is characterized by a complex arrangement of heterocyclic rings and functional groups, which contribute to its unique chemical and biological properties.
The central core of the molecule is a benzamide moiety, which is further modified with a cyano group and a morpholine side chain. The presence of these functional groups not only influences the compound's solubility and stability but also plays a crucial role in its interactions with biological targets. Specifically, the 4-fluoro-1,3-benzothiazole moiety is known for its ability to enhance binding affinity to certain enzymes and receptors, making it a valuable scaffold for drug design.
In recent years, there has been growing interest in the development of molecules that incorporate fluoro-substituted benzothiazole derivatives. The fluorine atom introduces a degree of electronic and steric modulation, which can significantly improve the pharmacokinetic properties of drug candidates. This has led to numerous studies exploring the potential of such compounds in treating various diseases, including cancer and inflammatory disorders.
The morpholine group in the molecule adds another layer of complexity, contributing to its ability to interact with biological targets in multiple ways. Morpholine derivatives are known for their versatility in drug design, often serving as pharmacophores that enhance oral bioavailability and metabolic stability. The specific arrangement of the morpholine side chain in 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride suggests that it may exhibit unique pharmacological profiles compared to other analogs.
One of the most compelling aspects of this compound is its potential as an inhibitor of key biological pathways involved in disease progression. For instance, studies have shown that benzamide derivatives can modulate the activity of enzymes such as Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune conditions. The combination of a cyano group and a fluoro-substituted benzothiazole ring may enhance the compound's ability to bind to these targets with high specificity and affinity.
Recent research has also highlighted the importance of structure-based drug design in optimizing lead compounds like 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride. Advanced computational methods, including molecular dynamics simulations and virtual screening, have been employed to predict how different structural modifications will affect the compound's biological activity. These approaches have enabled researchers to identify promising candidates for further development with greater efficiency.
The hydrochloride salt form of this compound enhances its solubility and bioavailability, making it more suitable for therapeutic applications. Solubility is a critical factor in drug development, as it directly impacts how well a drug can be absorbed and distributed throughout the body. By incorporating a hydrochloride salt, the pharmacokinetic properties of the compound have been optimized for better clinical outcomes.
In conclusion, 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for developing new treatments for various diseases. As research continues to uncover new insights into its mechanisms of action, this compound holds great promise for improving human health.
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